2-(2-Methoxyphenyl)piperidine hydrochloride structure-activity relationship (SAR)
2-(2-Methoxyphenyl)piperidine hydrochloride structure-activity relationship (SAR)
This technical guide provides an in-depth analysis of 2-(2-Methoxyphenyl)piperidine hydrochloride , a chemical entity structurally belonging to the 2-arylpiperidine class.
Executive Summary
2-(2-Methoxyphenyl)piperidine is a substituted piperidine derivative structurally analogous to Desoxypipradrol (2-DPMP) . Unlike the widely discussed dissociative agents Methoxphenidine (MXP) or 2-MeO-PCP, this compound lacks the ethyl or cyclohexyl linkers required for high-affinity NMDA receptor antagonism. Consequently, its Structure-Activity Relationship (SAR) predicts a pharmacological profile aligned with Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) rather than dissociative anesthetics.
This guide dissects the molecule’s SAR, distinguishing it from similarly named research chemicals, and outlines its synthesis and predicted pharmacological behavior based on the 2-arylpiperidine scaffold.
Structural Disambiguation & Classification
A critical error in current research involves conflating this compound with "2-MeO-Diphenidine" (MXP) or "2-MeO-PCP". The table below clarifies these distinct chemical entities.
| Compound | Chemical Structure Name | Class | Primary Target |
| Target Compound | 2-(2-Methoxyphenyl)piperidine | 2-Arylpiperidine | DAT / NET Transporters (Stimulant) |
| Desoxypipradrol | 2-Phenylpiperidine | 2-Arylpiperidine | DAT / NET Transporters (Stimulant) |
| MXP (Methoxphenidine) | 1-[1-(2-MeO-phenyl)-2-phenylethyl]piperidine | 1,2-Diarylethylamine | NMDA Receptor (Dissociative) |
| 2-MeO-PCP | 1-[1-(2-MeO-phenyl)cyclohexyl]piperidine | Arylcyclohexylamine | NMDA Receptor (Dissociative) |
Technical Note: The target compound is the 2-methoxy derivative of Desoxypipradrol.
Structure-Activity Relationship (SAR) Analysis
The SAR of 2-(2-Methoxyphenyl)piperidine is governed by the interaction between the piperidine amine, the aromatic ring, and the ortho-methoxy substituent.
The Pharmacophore: 2-Arylpiperidine Scaffold
The 2-arylpiperidine scaffold is a privileged structure for monoamine transporter inhibition.
-
Binding Mode: The protonated nitrogen of the piperidine ring mimics the terminal amine of dopamine/norepinephrine, anchoring the molecule in the transporter's orthosteric binding site (Asp79 in hDAT).
-
Aromatic Interaction: The phenyl ring engages in
- stacking or edge-to-face interactions with phenylalanine residues in the transporter channel.
The Substituent Effect: 2-Methoxy Group
The introduction of a methoxy group at the ortho (2-position) of the phenyl ring introduces two competing effects:
-
Steric Torsion (The "Twist"): The bulky methoxy group forces the phenyl ring to rotate out of coplanarity with the piperidine ring to minimize steric clash with the piperidine hydrogens.
-
Impact: Optimal DAT binding usually requires a specific dihedral angle. While 2-DPMP (unsubstituted) is highly potent, ortho-substitution can reduce potency if the twist prevents optimal
-stacking. However, it often increases selectivity for the Norepinephrine Transporter (NET) over DAT.
-
-
Electronic Effect: The methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction.
-
Impact: This alters the electrostatic potential of the aromatic ring, potentially modifying the strength of the cation-
or - interactions within the receptor site.
-
Chirality
Like Methylphenidate and Desoxypipradrol, this compound possesses a chiral center at C2 of the piperidine ring.
-
Eutomer: The (S)-enantiomer is predicted to be the bioactive eutomer for monoamine transporter inhibition, following the pattern of (S)-Desoxypipradrol and (d)-threo-methylphenidate.
-
Distomer: The (R)-enantiomer is typically significantly less active or inactive.
Visualization: SAR & Signaling Pathways
The following diagram illustrates the SAR logic and the synthesis pathway for the target compound.
Caption: Synthesis route via Suzuki coupling followed by reduction, and SAR interaction map highlighting the steric influence of the methoxy group on transporter binding.
Experimental Protocols
To validate the synthesis and activity of 2-(2-Methoxyphenyl)piperidine HCl, the following protocols are recommended. These are adapted from standard methodologies for 2-substituted piperidines.
Synthesis Protocol (Suzuki-Reduction Route)
This route is preferred over Grignard reactions for higher specificity and yield.
-
Suzuki Coupling (Formation of Pyridine Intermediate):
-
Reagents: 2-Bromoanisole (1.0 eq), Pyridine-2-boronic acid (1.1 eq), Pd(PPh3)4 (0.05 eq), Na2CO3 (2.0 eq).
-
Solvent: DME/Water (3:1).
-
Procedure: Degas solvents. Reflux under Argon for 12-16 hours. Cool, extract with EtOAc, wash with brine, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
-
Checkpoint: Verify intermediate 2-(2-methoxyphenyl)pyridine via 1H-NMR (look for aromatic pyridine protons).
-
-
Hydrogenation (Aromatization Reduction):
-
Reagents: 2-(2-methoxyphenyl)pyridine, PtO2 (Adams' Catalyst, 5 mol%), Glacial Acetic Acid.
-
Procedure: Dissolve intermediate in acetic acid. Hydrogenate at 40-60 psi H2 pressure in a Parr shaker for 24 hours.
-
Workup: Filter catalyst through Celite. Evaporate solvent. Basify residue with NaOH (aq) to pH 12. Extract with DCM.[1] Dry over MgSO4.
-
Salt Formation: Dissolve freebase in dry diethyl ether. Add HCl in ether dropwise until precipitation is complete. Recrystallize from Isopropanol/Ether.
-
In Vitro Monoamine Uptake Assay
To confirm the NDRI profile and rule out dissociative effects.
-
Cell Line: HEK-293 cells stably expressing human DAT, NET, or SERT.
-
Tracer: [3H]-Dopamine, [3H]-Norepinephrine.
-
Method:
-
Incubate cells with the test compound (1 nM - 10 µM) for 10 minutes at 37°C.
-
Add radiolabeled tracer and incubate for an additional 5-10 minutes.
-
Terminate reaction with ice-cold buffer.
-
Lyse cells and measure radioactivity via liquid scintillation counting.
-
-
Data Analysis: Calculate IC50 values.
-
Expected Result: IC50 < 500 nM for DAT/NET (Stimulant profile).
-
Control: Compare against Cocaine or Methylphenidate.
-
Pharmacological Implications
Based on the structural homology to Desoxypipradrol:
-
Primary Mechanism: Reuptake inhibition of Dopamine and Norepinephrine. The compound blocks the transporters, increasing extracellular monoamine concentrations.
-
Potency Prediction: The 2-methoxy substitution is likely to decrease potency slightly compared to the parent 2-phenylpiperidine due to steric clash preventing the "flat" conformation often preferred for maximal efficacy. However, it may increase the duration of action by protecting the phenyl ring from metabolic oxidation at the ortho-positions.
-
Toxicity Profile: As with other piperidines, high doses may carry risks of tachycardia, hypertension, and vasoconstriction (mediated by NET inhibition).
References
-
Dutta, A. K., et al. (2001).[2] "Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter." Bioorganic & Medicinal Chemistry Letters. Link
-
Schweri, M. M., et al. (2002). "Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues." Journal of Medicinal Chemistry. Link
-
Negus, S. S., et al. (2009). "Effects of the dopamine/norepinephrine releaser phenmetrazine on cocaine self-administration and cocaine-discrimination in rhesus monkeys." Journal of Pharmacology and Experimental Therapeutics. (Provides comparative data for phenmetrazine/piperidine scaffolds). Link
-
Cayman Chemical. (2023). "1-(2-Methoxyphenyl)piperazine hydrochloride Product Information." (Cited for structural differentiation of methoxyphenyl-piperidine fragments).[3][4] Link
-
World Health Organization (WHO). (2020). "Critical Review Report: 2-Methoxydiphenidine." (Cited for disambiguation from MXP). Link
Sources
- 1. nwmedj.org [nwmedj.org]
- 2. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
